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Alisertib Dosing Schedule in Clinical Trials
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) ) Recommended ) Primary

Phase | Patient Population Formulation .

Dose & Schedule Evidence
Type
Phase I/ Advanced non-hematologic 50 mg BID, 7 days Enteric-Coated RP2D; MTD
Single- malignancies on/14 days off Tablet (ECT) defined
Agent [1]
Phase lll Relapsed/Refractory 50 mg BID, 7 days Not Specified Used as the
Single- Peripheral T-Cell on/14 days off experimental
Agent [2] Lymphoma arm dose
Phase Il Breast cancer, SCLC, 50 mg BID, 7 days Not Specified RP2D from prior
Single- NSCLC, HNSCC, GE on/14 days off studies
Agent [3] adenocarcinoma
Phase | Advanced solid tumors & 50 mg BID, 7 days Powder-in- RP2D for ECT
Single- hematologic malignancies on/14 days off Capsule (PIC) & formulation
Agent [4] ECT

Detailed Experimental Protocol
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For researchers aiming to implement this regimen in preclinical or clinical settings, the following protocol

outlines the key procedures.

Drug Information and Formulation

e Drug Name: Alisertib (MLN8237)

¢ Mechanism of Action: Selective, small-molecule inhibitor of Aurora A Kinase (AAK). It binds to the
ATP-binding site of AAK, leading to mitotic spindle defects, mitotic delay, and apoptosis in proliferating
cells [5] [4].

¢ Formulation: The enteric-coated tablet (ECT) is the preferred formulation for clinical development,
designed to bypass dissolution in stomach acid. An earlier powder-in-capsule (PIC) formulation was
also used [1].

Dosing and Administration

e Dose: 50 mg

¢ Frequency: Twice daily (approximately every 12 hours)

¢ Schedule: Administer orally for 7 consecutive days, followed by a 14-day rest period. This forms one
21-day cycle [2] [1].

e Administration with Food: Should be taken on an empty stomach. Patients should fast for at least
2 hours before and 1 hour after each dose, consuming only water during this time [6].

Safety Monitoring and Dose Modification

The most common dose-limiting toxicities (DLTs) are related to the gastrointestinal system and bone marrow

suppression [4].

Key Monitoring Parameters (per NCI CTCAE criteria):

e Hematologic: Weekly complete blood count (CBC) to monitor for neutropenia, leukopenia,
thrombocytopenia, and anemia [3] [5] [1].
¢ Non-Hematologic: Stomatitis, diarrhea, fatigue, and somnolence [4].

Dose Modification Guidelines:

e Management of toxicities typically involves treatment delays until recovery to grade <1 or baseline,
and/or dose reduction [7] [1].
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e The dose can be reduced in pre-specified decrements (e.g., from 50 mg to 40 mg or 30 mg BID)
while maintaining the same schedule [2] [4].

Pharmacokinetic and Pharmacodynamic Rationale

The 7-days-on/14-days-off schedule was optimized based on early clinical studies to maximize efficacy and

manage toxicity [4].

¢ Pharmacokinetics (PK): After oral administration of the ECT formulation, alisertib is rapidly
absorbed with a median time to peak plasma concentration of 2-3 hours. The mean terminal half-life
is approximately 19-21 hours. Twice-daily dosing helps maintain systemic exposure above the
therapeutic threshold [5] [1].

e Pharmacodynamics (PD): This schedule achieves sustained drug exposure necessary for target
inhibition in tumors, as evidenced by increased mitotic defects in post-treatment biopsies, while
allowing a recovery period for proliferative tissues like bone marrow and oral mucosa [4].

The following diagram illustrates the workflow from dose administration to its cellular effects and

subsequent clinical monitoring:
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Key Considerations for Clinical Development
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o Patient Selection: The schedule has been evaluated in adults with various solid tumors and
hematologic malignancies. Patients with significant cardiac history, active infection, or symptomatic
brain metastases are typically excluded [6] [7] [1].

¢ Defined Maximum Tolerated Dose (MTD): The 50 mg BID dose was established as the MTD and
RP2D in phase | studies, with DLTs including neutropenia, stomatitis, and fatigue [4] [1].

e Combination Therapy: This schedule serves as a backbone for combination regimens, though
doses often require reduction when combined with other cytotoxic agents due to overlapping toxicities

[6] [71.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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